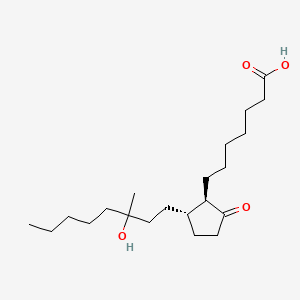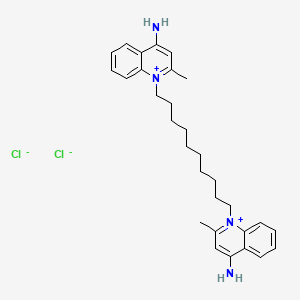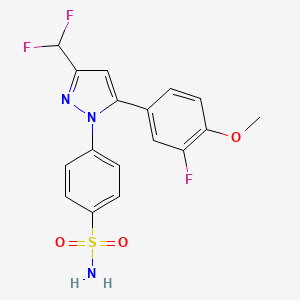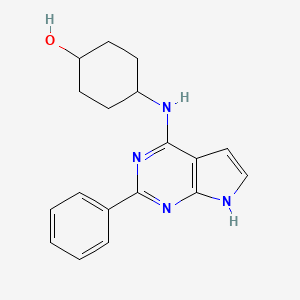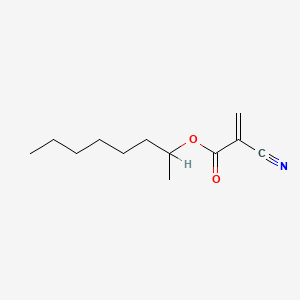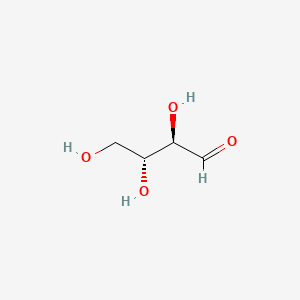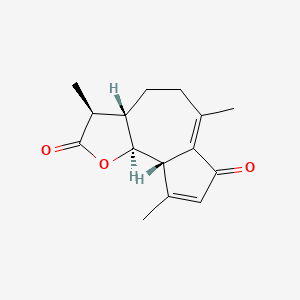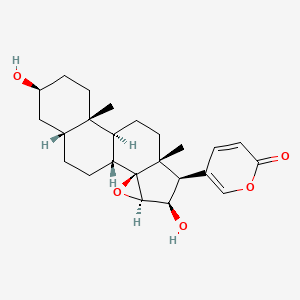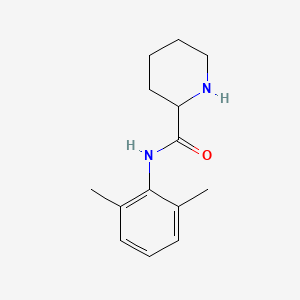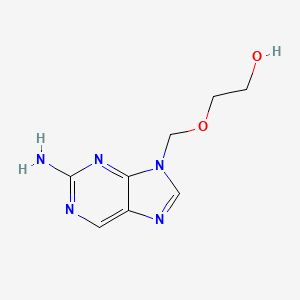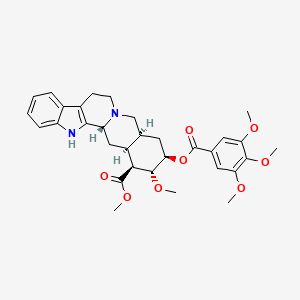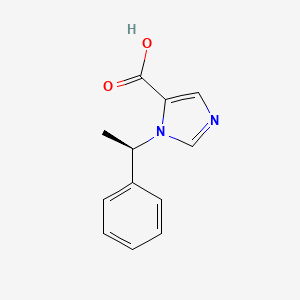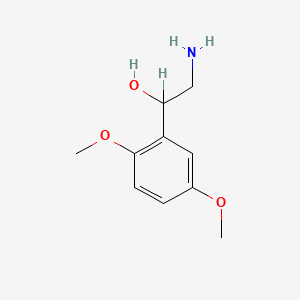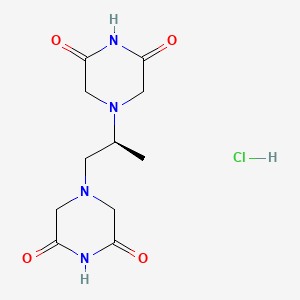
Chlorhydrate de dexrazoxane
Vue d'ensemble
Description
Le chlorhydrate de dexrazoxane est un agent cardioprotecteur principalement utilisé pour atténuer les effets cardiotoxiques des médicaments de chimiothérapie anthracycliniques tels que la doxorubicine et la daunorubicine . Il a été découvert par Eugene Herman en 1972 et est depuis utilisé en milieu clinique pour protéger le cœur des dommages causés par ces puissants agents chimiothérapeutiques .
Applications De Recherche Scientifique
Le chlorhydrate de dexrazoxane a une large gamme d'applications en recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier les réactions de chélation et d'hydrolyse.
Biologie : Les chercheurs l'utilisent pour étudier les mécanismes de cardioprotection et de chélation du fer.
Médecine : Il est utilisé en clinique pour protéger les patients subissant une chimiothérapie anthracyclinique de la cardiotoxicité.
Industrie : Le this compound est utilisé dans l'industrie pharmaceutique pour la production d'agents cardioprotecteurs.
5. Mécanisme d'Action
Le this compound exerce ses effets par deux mécanismes principaux :
Chélation du Fer : Il est hydrolysé en une structure de type EDTA qui chélate les ions fer libres, empêchant la formation de complexes toxiques fer-anthracycline.
Inhibition de la Topoisomérase II : Le this compound inhibe également la topoisomérase II, une enzyme impliquée dans la réplication et la réparation de l'ADN.
Composés Similaires :
Razoxane : Le mélange racémique de dexrazoxane, utilisé comme agent anticancéreux.
EDTA : Un agent chélateur bien connu utilisé dans diverses applications, y compris la médecine et l'industrie.
Unicité : Le this compound est unique dans son double mécanisme d'action, combinant la chélation du fer et l'inhibition de la topoisomérase II. Cette double action le rend particulièrement efficace pour protéger contre la cardiotoxicité induite par les anthracyclines sans compromettre l'efficacité de la chimiothérapie .
Mécanisme D'action
Target of Action
Dexrazoxane hydrochloride primarily targets Topoisomerase II (Top II) . Top II is an enzyme that plays a crucial role in DNA replication and transcription, chromosome segregation, and cell cycle progression .
Mode of Action
Dexrazoxane is a strong catalytic inhibitor of Topoisomerase II . It is also a cyclic derivative of EDTA that readily penetrates cell membranes . It is believed to inhibit the formation of a toxic iron-anthracycline complex , thus preventing site-specific oxidative stress on cardiac tissue .
Biochemical Pathways
Dexrazoxane exerts its cardioprotective effects by interfering with iron-mediated free radical generation, which is thought to be responsible for anthracycline-induced cardiotoxicity . It also protects against doxorubicin-induced depolarization of the myocyte mitochondrial membrane .
Pharmacokinetics
Dexrazoxane is a prodrug that is hydrolyzed to an iron chelating EDTA-type structure . It is water-soluble and can be administered intravenously . .
Result of Action
The primary result of Dexrazoxane’s action is the reduction of cardiomyopathy associated with doxorubicin administration in patients with metastatic breast cancer . It provides effective primary cardioprotection against anthracycline-induced cardiotoxicity without reducing anthracycline activity .
Action Environment
The efficacy and stability of Dexrazoxane can be influenced by various environmental factors. For instance, the IV administration of Dexrazoxane is in acidic condition with HCl adjusting the pH . .
Analyse Biochimique
Biochemical Properties
Dexrazoxane hydrochloride has two potential pharmacological activities: it is a prodrug that is hydrolyzed to an iron chelating EDTA-type structure, and it is also a strong inhibitor of topoisomerase II . The anthracycline doxorubicin is able to be reductively activated to produce damaging reactive oxygen species and iron-dependent cellular damage .
Cellular Effects
Dexrazoxane hydrochloride exerts significant cardioprotective effects. It improves left ventricular function, cardiac output, and cardiomyopathy score . Laboratory studies suggest that dexrazoxane is converted intracellularly to a ring-opened chelating agent that chelates to free iron and interferes with iron-mediated free radical generation . This is thought to be responsible, in part, for anthracycline-induced cardiomyopathy .
Molecular Mechanism
Dexrazoxane hydrochloride appears to inhibit the formation of a toxic iron-anthracycline complex . This is achieved by its conversion intracellularly to a ring-opened bidentate chelating agent that binds to free iron, thereby interfering with iron-mediated free radical generation . This mechanism is thought to be responsible for the cardioprotective effects of dexrazoxane hydrochloride .
Temporal Effects in Laboratory Settings
Dexrazoxane hydrochloride has shown sustained cardioprotective effects beyond the treatment period . It appears to regulate the activation of the Akt and Erk signaling pathways over time in the course of doxorubicin-induced cardiomyopathy .
Dosage Effects in Animal Models
The effects of dexrazoxane hydrochloride vary with different dosages in animal models . It has been shown to reduce or prevent various toxicities, including doxorubicin toxicity, daunorubicin toxicity, and others .
Metabolic Pathways
Dexrazoxane hydrochloride is metabolized by the enzyme dihydropyrimidine amidohydrolase in the liver and kidney to active metabolites that are capable of binding to metal ions .
Transport and Distribution
Following a rapid distributive phase, dexrazoxane hydrochloride reaches post-distributive equilibrium within two to four hours . The estimated steady-state volume of distribution of dexrazoxane hydrochloride suggests its distribution primarily in the total body water .
Subcellular Localization
Dexrazoxane hydrochloride readily penetrates cell membranes . It is converted intracellularly to a ring-opened chelating agent that interferes with iron-mediated oxygen free radical generation . This suggests that dexrazoxane hydrochloride may localize in areas of the cell where free iron is present.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La préparation du chlorhydrate de dexrazoxane implique plusieurs étapes clés. Le processus commence par la 1,2-propanediamine comme matière première initiale. Ce composé subit une résolution pour obtenir le chlorhydrate de (S)-1,2-propanediamine. Cet intermédiaire est ensuite condensé avec le bromoacétate pour former le (S)-1,2-diaminopropane-tétraacétate. Enfin, le dexrazoxane est synthétisé en utilisant l'amide comme source d'ammoniac .
Méthodes de Production Industrielle : En milieu industriel, la synthèse du this compound suit une voie similaire mais est optimisée pour la production à grande échelle. Le processus implique l'utilisation de grands ballons de réaction, le contrôle de la température et des étapes de purification pour garantir un rendement élevé et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de Réactions : Le chlorhydrate de dexrazoxane subit plusieurs types de réactions chimiques, y compris l'hydrolyse et la chélation. Il est hydrolysé en une structure de type EDTA chélatant le fer, ce qui est crucial pour ses propriétés cardioprotectrices .
Réactifs et Conditions Courants : L'hydrolyse du this compound se produit généralement en présence d'eau et en milieu acide. La réaction de chélation implique la liaison d'ions fer, ce qui aide à prévenir la formation de complexes toxiques fer-anthracycline .
Principaux Produits Formés : Le principal produit formé par l'hydrolyse du this compound est une structure de type EDTA qui chélate efficacement les ions fer. Ce produit est responsable de la capacité du composé à atténuer la cardiotoxicité .
Comparaison Avec Des Composés Similaires
Razoxane: The racemic mixture of dexrazoxane, used as an anticancer agent.
EDTA: A well-known chelating agent used in various applications, including medicine and industry.
Uniqueness: Dexrazoxane hydrochloride is unique in its dual mechanism of action, combining iron chelation and topoisomerase II inhibition. This dual action makes it particularly effective in protecting against anthracycline-induced cardiotoxicity without compromising the efficacy of the chemotherapy .
Propriétés
IUPAC Name |
4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFMNMPSIYHKDN-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164152 | |
| Record name | Dexrazoxane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149003-01-0, 1263283-43-7 | |
| Record name | Cardioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149003-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexrazoxane hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149003010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexrazoxane hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263283437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexrazoxane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXRAZOXANE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5346058Q7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


